![molecular formula C30H22BrN B12824734 N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of biphenyl groups and a bromophenyl group attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce different amine derivatives.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and bromophenyl groups can facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine: Similar structure but lacks one biphenyl group.
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine: Similar structure but lacks the bromophenyl group.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both biphenyl and bromophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C30H22BrN |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
3-bromo-N,N-bis(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H22BrN/c31-27-12-7-13-30(22-27)32(28-18-14-25(15-19-28)23-8-3-1-4-9-23)29-20-16-26(17-21-29)24-10-5-2-6-11-24/h1-22H |
Clave InChI |
WDFVYEMTOSAXOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
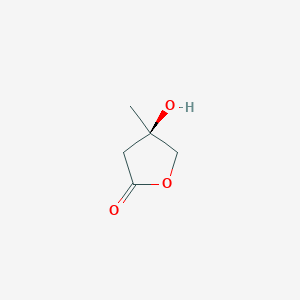

![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
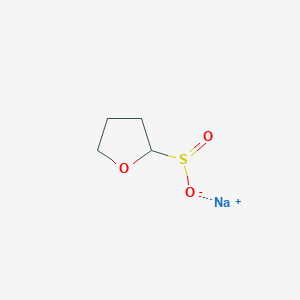
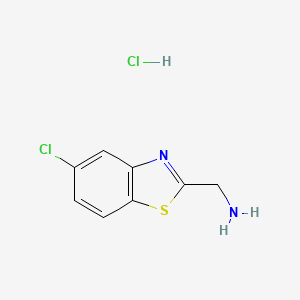

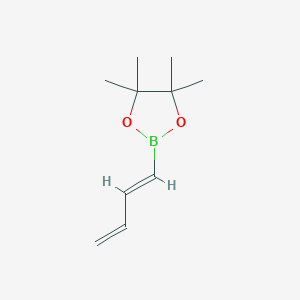




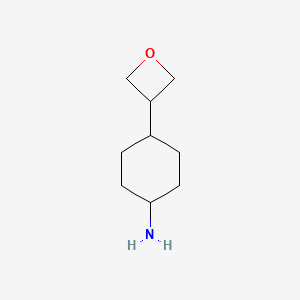
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
